Cas no 89595-70-0 ((+)-chamaejasmenin C)

(+)-チャマエジャスメニンCは、天然に存在するビスフラボノイド化合物の一種であり、主にStellera chamaejasme L.の根から単離されます。この化合物は、特異的な立体構造と生物活性を持ち、抗ウイルス、抗炎症、抗腫瘍作用などの薬理学的特性が報告されています。その分子構造は、2つのフラボノイドユニットがユニークな結合様式で連結されており、高い選択性と活性を示します。特に、HIV-1プロテアーゼ阻害活性や抗癌活性に関する研究が進められており、創薬リード化合物としての潜在性が注目されています。また、その安定性と生体適合性から、医薬品開発における有用な分子骨格としての価値が評価されています。

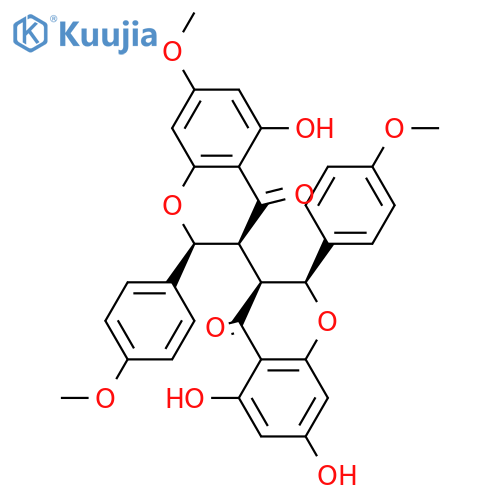

(+)-chamaejasmenin C structure

商品名:(+)-chamaejasmenin C

(+)-chamaejasmenin C 化学的及び物理的性質

名前と識別子

-

- (+)-chamaejasmenin C

- Chamaejasmenin C

- [ "" ]

- [3,3′-Bi-4H-1-benzopyran]-4,4′-dione, 2,2′,3,3′-tetrahydro-5,5′,7-trihydroxy-7′-methoxy-2,2′-bis(4-methoxyphenyl)-, [2α,3α(2′R*,3′R*)]- (ZCI)

- rel-(2R,2′R,3R,3′R)-2,2′,3,3′-Tetrahydro-5,5′,7-trihydroxy-7′-methoxy-2,2′-bis(4-methoxyphenyl)[3,3′-bi-4H-1-benzopyran]-4,4′-dione (ACI)

- (+)-Ruixianglangdusu A

- Ruixianglangdusu A

- NSC687699

- [3,3'-Bi-2H-1-benzopyran]-4,4'(3H,3'H)-dione, 5,5',7-trihydroxy-7'-methoxy-2,2'-bis(4-methoxyphenyl)-

- 89595-70-0

- 5,7-dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-chroman-3-yl]-2-(4-methoxyphenyl)chroman-4-one

- 5,7-dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

- Ruixianglangdusu B

- (2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

- CS-0086777

- HY-123897

- AKOS040761480

- (2R,2'R,3S,3'S)-rel-(+)-2,2',3,3'-Tetrahydro-5,5',7-trihydroxy-7'-methoxy-2,2'-bis(4-methoxyphenyl)-[3,3'-bi-4H-1-benzopyran]-4,4'-dione

-

- インチ: 1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32-,33-/m1/s1

- InChIKey: RCENZFSDCKZBLJ-HDFRUCAHSA-N

- ほほえんだ: O=C1C2C(=CC(=CC=2O[C@H](C2C=CC(OC)=CC=2)[C@@H]1[C@@H]1C(=O)C2C(=CC(=CC=2O[C@@H]1C1C=CC(OC)=CC=1)O)O)OC)O

計算された属性

- せいみつぶんしりょう: 584.16824709g/mol

- どういたいしつりょう: 584.16824709g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 10

- 重原子数: 43

- 回転可能化学結合数: 6

- 複雑さ: 975

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.6

- トポロジー分子極性表面積: 141Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 854.3±65.0 °C at 760 mmHg

- フラッシュポイント: 279.7±27.8 °C

- じょうきあつ: 0.0±3.3 mmHg at 25°C

(+)-chamaejasmenin C セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

(+)-chamaejasmenin C 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN3629-5mg |

Chamaejasmenin C |

89595-70-0 | 5mg |

¥ 3330 | 2024-07-20 | ||

| ChemFaces | CFN92061-5mg |

Chamaejasmenin C |

89595-70-0 | >=98% | 5mg |

$413 | 2023-09-19 | |

| TargetMol Chemicals | TN3629-1 ml * 10 mm |

Chamaejasmenin C |

89595-70-0 | 1 ml * 10 mm |

¥ 5080 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3629-5 mg |

Chamaejasmenin C |

89595-70-0 | 5mg |

¥5229.00 | 2022-04-26 | ||

| ChemFaces | CFN92061-5mg |

Chamaejasmenin C |

89595-70-0 | >=98% | 5mg |

$498 | 2021-07-22 | |

| TargetMol Chemicals | TN3629-5 mg |

Chamaejasmenin C |

89595-70-0 | 98% | 5mg |

¥ 3,330 | 2023-07-11 | |

| TargetMol Chemicals | TN3629-1 mL * 10 mM (in DMSO) |

Chamaejasmenin C |

89595-70-0 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 5080 | 2023-09-15 | |

| Ambeed | A488715-5mg |

Chamaejasmenin C |

89595-70-0 | 98+% | 5mg |

$266.0 | 2025-03-05 |

(+)-chamaejasmenin C 関連文献

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

89595-70-0 ((+)-chamaejasmenin C) 関連製品

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89595-70-0)(+)-chamaejasmenin C

清らかである:99%

はかる:5mg

価格 ($):239